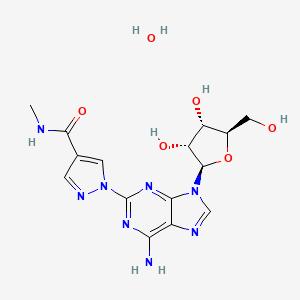

Regadenoson Hydrate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N8O5.H2O/c1-17-13(27)6-2-19-23(3-6)15-20-11(16)8-12(21-15)22(5-18-8)14-10(26)9(25)7(4-24)28-14;/h2-3,5,7,9-10,14,24-26H,4H2,1H3,(H,17,27)(H2,16,20,21);1H2/t7-,9-,10-,14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDQVVPUXSPZONN-WPPLYIOHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70236374 | |

| Record name | Regadenoson hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875148-45-1 | |

| Record name | Regadenoson [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0875148451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Regadenoson hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6-Amino-9-beta-D-ribofuranosyl-9H-purin-2-yl)-N-methyl-1H-pyrazole-4-carboxamide, monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REGADENOSON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XLN4Y044H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Regadenoson Hydrate on A₂A Receptors

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the molecular interactions, signaling pathways, and functional outcomes associated with Regadenoson, a selective A₂A adenosine receptor agonist. It consolidates key quantitative data and experimental methodologies to serve as a comprehensive resource for scientific investigation.

Executive Summary

Regadenoson is a potent and highly selective A₂A adenosine receptor (A₂AAR) agonist utilized primarily as a pharmacologic stress agent in myocardial perfusion imaging.[1][2] Its mechanism of action is centered on the specific activation of A₂A receptors, which are G-protein coupled receptors (GPCRs) predominantly located on the smooth muscle cells of coronary arteries.[3] Upon binding, Regadenoson initiates a signaling cascade that leads to significant vasodilation and a transient increase in coronary blood flow, effectively mimicking the physiological effects of exercise.[4] This guide details the pharmacodynamics of this interaction, presenting binding affinities, functional potencies, and the downstream signaling events. Furthermore, it provides standardized protocols for key in-vitro assays used to characterize A₂AAR agonists.

Molecular Mechanism of Action

Regadenoson is a 2-[N-1-(4-N-methylcarboxamidopyrazolyl)]-adenosine derivative that functions as a low-affinity agonist for the A₂A adenosine receptor. The A₂A receptor is coupled to a stimulatory G-protein (Gs). The activation sequence is as follows:

-

Receptor Binding: Regadenoson binds to the extracellular domain of the A₂A receptor.

-

G-Protein Activation: This binding induces a conformational change in the receptor, which in turn activates the associated Gs protein. The Gs protein releases its bound GDP and binds GTP, causing the dissociation of its α-subunit (Gαs) from the βγ-subunits.

-

Adenylyl Cyclase Stimulation: The activated Gαs-GTP complex stimulates the membrane-bound enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The elevated intracellular levels of cAMP activate Protein Kinase A (PKA).

-

Downstream Phosphorylation: PKA phosphorylates various intracellular target proteins, which ultimately results in the relaxation of vascular smooth muscle and leads to vasodilation.

This targeted action on the coronary arteries increases blood flow, which is essential for detecting perfusion defects in myocardial imaging.

References

The Pharmacodynamics of Selective A2A Adenosine Receptor Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacodynamics of selective A2A adenosine receptor agonists. The A2A adenosine receptor, a G-protein coupled receptor (GPCR), is a key therapeutic target for a range of conditions including inflammation, neurodegenerative diseases, and cardiovascular disorders. This document details the signaling pathways, quantitative pharmacodynamic data for various selective agonists, and the experimental protocols used for their characterization.

A2A Adenosine Receptor Signaling Pathway

Activation of the A2A adenosine receptor by an agonist initiates a cascade of intracellular events. The receptor is primarily coupled to the Gs alpha subunit of the heterotrimeric G-protein. Upon agonist binding, Gs-alpha is activated, which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), which modulates gene transcription and ultimately leads to the physiological response.

A2A Adenosine Receptor Signaling Pathway

Quantitative Pharmacodynamics of Selective A2A Agonists

The pharmacodynamic properties of selective A2A adenosine receptor agonists are typically characterized by their binding affinity (Ki) and functional potency (EC50). The following tables summarize these values for a selection of well-characterized agonists.

Table 1: Binding Affinities (Ki) of Selective A2A Adenosine Receptor Agonists

| Agonist | Human A2A Ki (nM) | Species/Cell Line | Radioligand | Reference(s) |

| Adenosine | ~700 | Human / CHO | [3H]ZM241385 | [1] |

| CGS 21680 | 15 - 376 | Human / HEK293, CHO | [3H]ZM241385, [3H]CGS21680 | [1] |

| NECA | 14 - 20 | Human / HEK293 | [3H]ZM241385 | [1] |

| Regadenoson | ~6.6 | Human | [2] | |

| LUF5835 | 15 | Human / HEK293 | [3H]ZM241385 | [1] |

| ATL146e | 1.4 | Human | ||

| UK-432097 | 0.6 | Human |

Note: Ki values can vary depending on the experimental conditions, such as the radioligand used and the cell line expressing the receptor.

Table 2: Functional Potencies (EC50) of Selective A2A Adenosine Receptor Agonists in cAMP Assays

| Agonist | Human A2A EC50 (nM) | Species/Cell Line | Assay Type | Reference(s) |

| Adenosine | 700 | Human / CHO | cAMP accumulation | |

| CGS 21680 | 38 - 230 | Human / SH-SY5Y, HEK293 | cAMP accumulation | |

| NECA | 2.75 - 224 | Human / HEK293 | cAMP accumulation | |

| Regadenoson | 6.4 | Human | cAMP accumulation | |

| LUF5835 | 1.8 | Human / HEK293 | cAMP accumulation | |

| ATL146e | 2.1 | Human | cAMP accumulation | |

| UK-432097 | 0.5 | Human / PBMC | TNFα release inhibition |

Note: EC50 values are highly dependent on the specific functional assay and cell system used.

Experimental Protocols

Accurate determination of the pharmacodynamic parameters of A2A agonists relies on standardized and well-controlled experimental protocols. Below are detailed methodologies for two key assays.

Radioligand Binding Assay

This assay measures the affinity of a test compound for the A2A receptor by competing with a radiolabeled ligand.

Materials:

-

Membrane Preparation: Membranes from cells stably expressing the human A2A adenosine receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity A2A receptor radioligand, such as [3H]CGS 21680 or [3H]ZM241385.

-

Test Compounds: Selective A2A receptor agonists.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled A2A ligand (e.g., 10 µM CGS 21680).

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl2.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

Procedure:

-

Incubation: In a 96-well plate, combine the membrane preparation, radioligand, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add the non-specific binding control.

-

Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the production of cAMP.

Materials:

-

Cells: Whole cells expressing the A2A adenosine receptor (e.g., HEK293 or CHO cells).

-

Test Compounds: Selective A2A receptor agonists.

-

Stimulation Buffer: A physiological buffer such as HBSS or DMEM, often supplemented with a phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.

-

Lysis Buffer.

-

cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Pre-incubation: Wash the cells and pre-incubate them with the stimulation buffer containing the PDE inhibitor.

-

Agonist Stimulation: Add varying concentrations of the test agonist to the wells and incubate for a specific time (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis: Stop the reaction and lyse the cells according to the detection kit protocol.

-

cAMP Detection: Measure the intracellular cAMP concentration using the chosen detection method.

-

Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the agonist concentration. Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) using non-linear regression analysis.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the pharmacodynamic characterization of a novel selective A2A adenosine receptor agonist.

Pharmacodynamic Characterization Workflow

This guide provides a foundational understanding of the pharmacodynamics of selective A2A adenosine receptor agonists. For further detailed information, researchers are encouraged to consult the primary literature cited.

References

An In-depth Technical Guide to Regadenoson Hydrate for Researchers and Drug Development Professionals

Regadenoson Hydrate: A comprehensive overview of its chemical structure, properties, and pharmacological profile. This document provides a detailed analysis of Regadenoson Hydrate, a selective A2A adenosine receptor agonist. It is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth information on its chemical characteristics, mechanism of action, and the experimental methodologies used for its characterization.

Chemical Identity and Structure

Regadenoson Hydrate is a synthetic organic compound that acts as a potent and selective agonist for the adenosine A2A receptor.[1][2] Its chemical structure is based on a modified adenosine scaffold, designed to have a longer half-life and greater receptor selectivity compared to endogenous adenosine.

Table 1: Chemical Identifiers of Regadenoson Hydrate

| Identifier | Value | Source |

| IUPAC Name | 1-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide;hydrate | PubChem |

| CAS Number | 875148-45-1 | PubChem |

| Molecular Formula | C₁₅H₂₀N₈O₆ | PubChem |

| Molecular Weight | 408.37 g/mol | PubChem |

| Canonical SMILES | CNC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)[C@H]4--INVALID-LINK--CO)O">C@@HO)N.O | PubChem |

| InChI Key | CDQVVPUXSPZONN-WPPLYIOHSA-N | PubChem |

Physicochemical Properties

The physical and chemical properties of Regadenoson Hydrate are crucial for its formulation, stability, and in vivo disposition. It is typically a white to off-white crystalline solid.

Table 2: Physicochemical Properties of Regadenoson Hydrate

| Property | Value | Source |

| Appearance | White to off-white solid | MedKoo Biosciences |

| Melting Point | 158-160 °C (for the anhydrous form) | ChemicalBook |

| Solubility | Soluble in DMSO. | MedKoo Biosciences |

| pKa (predicted) | 13.07 ± 0.70 (strongest acidic) | ChemicalBook |

| Stability | Store at -20°C for long-term stability. | Cayman Chemical |

Pharmacological Properties and Mechanism of Action

Regadenoson is a low-affinity agonist for the A2A adenosine receptor.[3] Activation of the A2A adenosine receptor by regadenoson initiates a signaling cascade that results in coronary vasodilation and an increase in coronary blood flow.[3] This makes it a valuable pharmacological stress agent in myocardial perfusion imaging.[4]

Adenosine Receptor Selectivity

Regadenoson exhibits high selectivity for the A2A receptor over other adenosine receptor subtypes. This selectivity minimizes the undesirable side effects associated with non-selective adenosine agonists, such as atrioventricular block (mediated by A1 receptors) and bronchoconstriction (mediated by A2B receptors).

Table 3: Pharmacological Activity of Regadenoson at Adenosine Receptor Subtypes

| Receptor Subtype | Binding Affinity (Kᵢ) | Potency (EC₅₀) | Source |

| A₁ | > 16.5 μM | - | DrugBank |

| A₂A | 1.3 μM | 6.4 nM | DrugBank, PMC |

| A₂B | Negligible affinity | - | DrugBank |

| A₃ | Negligible affinity | - | DrugBank |

Signaling Pathway

The primary mechanism of action of Regadenoson involves the activation of the G-protein coupled A2A adenosine receptor. This initiates a downstream signaling cascade, the key steps of which are outlined below.

Upon binding of Regadenoson to the A2A receptor, the associated stimulatory G-protein (Gs) is activated. This, in turn, stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which through a series of downstream phosphorylation events, ultimately results in the relaxation of coronary smooth muscle and vasodilation.

Experimental Protocols

The characterization of Regadenoson Hydrate involves a variety of standard and specialized experimental procedures. Below are outlines of key methodologies.

Receptor Binding Assays

The affinity of Regadenoson for adenosine receptor subtypes is typically determined using radioligand binding assays.

References

- 1. Regadenoson in the detection of coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Reduced response to regadenoson with increased weight: An artificial intelligence–based quantitative myocardial perfusion study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide on the Initial Preclinical Efficacy of Regadenoson Hydrate

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document details the foundational preclinical studies that established the efficacy, mechanism of action, and safety profile of Regadenoson Hydrate as a selective A₂A adenosine receptor agonist. The primary application explored in these initial studies was its use as a pharmacologic stress agent for myocardial perfusion imaging (MPI).

Mechanism of Action: Selective A₂A Receptor Agonism

Regadenoson is a pyrazole-adenosine derivative designed as a potent, selective, and low-affinity agonist for the adenosine A₂A receptor.[1][2] Its primary therapeutic effect, coronary vasodilation, is mediated through the activation of A₂A receptors located on the smooth muscle cells of coronary arteries.[3][4]

Upon intravenous administration, regadenoson binds to the A₂A receptor, a Gs protein-coupled receptor. This binding initiates a signaling cascade, activating adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). The elevated cAMP levels activate Protein Kinase A (PKA), leading to the phosphorylation of downstream protein targets. This cascade ultimately results in the hyperpolarization and relaxation of coronary vascular smooth muscle, causing vasodilation and a significant increase in coronary blood flow (CBF). This induced hyperemia mimics the effect of physical exercise, allowing for the detection of perfusion defects in stenotic coronary arteries during MPI.

Preclinical Efficacy Data

Initial preclinical studies in various animal models were crucial in demonstrating regadenoson's efficacy as a coronary vasodilator with a favorable safety profile compared to non-selective agonists like adenosine.

Receptor Binding Affinity and Selectivity

Radioligand binding studies were performed to determine the affinity (Ki) of regadenoson for the four adenosine receptor subtypes. The data confirmed its high selectivity for the A₂A receptor.

| Compound | A₂A Receptor Ki (nmol/L) | A₁ Receptor Ki (μM) | Selectivity (A₁/A₂A) | Other Receptors (A₂B, A₃) |

| Regadenoson | 1200 | >16.5 | >13-fold | Weak to no affinity |

| Adenosine | 2700 - 5600 | - | Non-selective | - |

| Binodenoson | 21 | - | - | - |

| CGS-21680 | 157 | - | - | - |

| Table 1: Comparative Adenosine Receptor Affinities. |

Regadenoson's characterization as a "low-affinity" agonist is key to its clinical utility. This property, combined with the high density of A₂A receptors in the coronary arteries (a large receptor reserve), allows it to achieve maximal coronary vasodilation while ensuring a rapid termination of effect once the drug is cleared.

Hemodynamic Effects in Animal Models

Studies in conscious rats and dogs established the dose-dependent hemodynamic effects of regadenoson.

| Animal Model | Dose Range (IV) | Primary Efficacy Endpoint | Key Hemodynamic Changes |

| Awake Rats | 0.3 - 50 μg/kg | Heart Rate (HR) and Mean Blood Pressure (BP) | Dose-dependent ↑ in HR. Dose-dependent ↓ in mean BP (at higher doses). |

| Conscious Dogs | 2.5 - 10 μg/kg | Coronary Blood Flow (CBF) and QT Interval | Potent coronary vasodilation. Increase in HR. No direct effect on QT interval when HR was controlled. |

| Table 2: Summary of Hemodynamic Responses in Preclinical Models. |

Further investigation in the rat model revealed that the tachycardia was attenuated by the beta-blocker metoprolol and prevented by a ganglionic blocker, suggesting the heart rate increase is primarily due to sympathoexcitation rather than a baroreflex response to hypotension.

Experimental Protocols

The preclinical efficacy of regadenoson was established through a series of standardized in vitro and in vivo experimental protocols.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) and selectivity of regadenoson for human adenosine A₁, A₂A, A₂B, and A₃ receptor subtypes.

-

Methodology:

-

Membrane Preparation: Membranes were prepared from cell lines stably expressing a single subtype of the human adenosine receptor.

-

Radioligand Incubation: Membranes were incubated with a specific radioligand (e.g., ³H-CGS 21680 for A₂A receptors) and varying concentrations of the competitor drug (regadenoson).

-

Separation and Counting: Bound and free radioligand were separated via rapid filtration. The radioactivity retained on the filters was quantified using liquid scintillation counting.

-

Data Analysis: IC₅₀ values were determined from competition curves and converted to Ki values using the Cheng-Prusoff equation.

-

Isolated Heart Perfusion Studies (Langendorff Model)

-

Objective: To assess the direct effect of regadenoson on coronary conductance and atrioventricular (AV) conduction.

-

Animal Model: Male Sprague-Dawley rats.

-

Methodology:

-

Heart Isolation: Hearts were rapidly excised and mounted on a Langendorff apparatus.

-

Perfusion: Hearts were retrogradely perfused via the aorta with a constant flow of Krebs-Henseleit buffer.

-

Measurements: Coronary perfusion pressure was measured to calculate coronary conductance. Electrodes were placed on the right atrium and ventricle to measure AV conduction time.

-

Drug Administration: Regadenoson was infused into the perfusion buffer at increasing concentrations to generate a dose-response curve.

-

Key Finding: This protocol demonstrated that regadenoson increased coronary conductance via A₂A receptors without affecting AV conduction, which is mediated by A₁ receptors.

-

In Vivo Hemodynamic Assessment in Conscious Animals

-

Objective: To evaluate the systemic hemodynamic effects (blood pressure, heart rate) and coronary vasodilation in a whole-animal model.

-

Animal Model: Conscious, unrestrained dogs or rats instrumented for chronic monitoring.

-

Methodology:

-

Instrumentation: Animals were surgically implanted with arterial and venous catheters for blood pressure monitoring and drug administration. An ECG transmitter was often implanted for heart rate and rhythm analysis.

-

Acclimatization: Animals were allowed to recover fully from surgery before experimentation.

-

Baseline Measurement: Stable baseline hemodynamic parameters were recorded.

-

Drug Administration: Regadenoson was administered as a rapid intravenous bolus at escalating doses.

-

Continuous Monitoring: Hemodynamic parameters (BP, HR) and ECG were continuously recorded during and after drug administration until they returned to baseline.

-

Mechanism Dissection: In some protocols, animals were pre-treated with specific antagonists (e.g., A₂A antagonists, beta-blockers) to investigate the underlying mechanisms of the observed effects.

-

Conclusion

The initial preclinical studies provided a robust foundation for the clinical development of Regadenoson Hydrate. The data consistently demonstrated that regadenoson is a potent and highly selective A₂A adenosine receptor agonist. In various animal models, it proved to be an effective coronary vasodilator, achieving a rapid onset and short duration of action, which are ideal properties for a pharmacologic stress agent. Furthermore, its high selectivity for the A₂A receptor subtype translated into a favorable safety profile, notably the absence of direct effects on A₁ receptor-mediated AV conduction. These foundational efficacy and safety findings were pivotal for its successful transition into clinical trials and its eventual approval for use in myocardial perfusion imaging.

References

- 1. Regadenoson in the detection of coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regadenoson: a new myocardial stress agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regadenoson Stress Testing: A Comprehensive Review With a Focused Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regadenoson in Myocardial Perfusion Study - First Institutional Experiences in Bosnia and Herzegovina - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Review of the Coronary Vasodilator Effects of Regadenoson

Abstract

Regadenoson is a potent, low-affinity, and highly selective agonist for the adenosine A2A receptor, utilized clinically as a pharmacologic stress agent in myocardial perfusion imaging (MPI).[1][2][3] Its primary mechanism of action involves the targeted vasodilation of coronary arteries, which mimics the hyperemic effect of physical exercise.[4][5] By selectively activating the A2A receptor subtype on coronary vascular smooth muscle, Regadenoson initiates an intracellular signaling cascade that leads to a rapid and significant increase in coronary blood flow (CBF). This selective action minimizes the systemic side effects, such as atrioventricular block and bronchospasm, that are commonly associated with non-selective adenosine agonists. This technical guide provides a comprehensive review of the literature on Regadenoson's coronary vasodilator effects, detailing its mechanism of action, pharmacodynamic properties, and the experimental protocols used to characterize its efficacy. Quantitative data are summarized in comparative tables, and key cellular and procedural pathways are visualized.

Mechanism of Action

Receptor Selectivity and Binding Affinity

Regadenoson's pharmacologic profile is defined by its high selectivity for the A2A adenosine receptor. The four subtypes of adenosine receptors (A1, A2A, A2B, and A3) are distributed throughout the body and mediate different physiological responses. Coronary vasodilation is mediated primarily by the A2A receptor, while A1 receptor activation can cause undesirable atrioventricular conduction abnormalities, and A2B and A3 receptor stimulation may lead to bronchospasm.

Biochemical binding studies have quantified this selectivity. Regadenoson exhibits a significantly lower binding affinity (higher Ki value) for the A1 receptor compared to the A2A receptor, ensuring a targeted coronary effect with minimal cardiac and pulmonary side effects.

| Receptor Subtype | Binding Affinity (Ki) | Reference |

| Adenosine A2A | 1.3 µM | |

| Adenosine A1 | >16.5 µM | |

| Human Adenosine A2A | 1269 nM | |

| Human Adenosine A1 | 16460 nM |

Intracellular Signaling Pathway

Upon intravenous administration, Regadenoson binds to the A2A receptors located on the smooth muscle cells of the coronary arteries. This binding activates a stimulatory G-protein (Gs), which in turn stimulates the enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), leading to a rapid increase in intracellular cAMP levels.

The elevated cAMP concentration activates protein kinase A (PKA). PKA then phosphorylates several downstream protein targets within the smooth muscle cell, which collectively result in vasorelaxation through mechanisms such as decreased intracellular calcium concentration and reduced sensitivity of the contractile machinery. This cascade culminates in the relaxation of the coronary artery smooth muscle, causing vasodilation and a subsequent increase in coronary blood flow.

Pharmacodynamic Effects on Coronary Vasculature

Regadenoson administration results in a rapid, dose-dependent increase in coronary blood flow (CBF) and CBF velocity, achieving a state of maximal hyperemia that is essential for MPI.

Coronary Blood Flow and Myocardial Perfusion

Clinical and preclinical studies have consistently demonstrated Regadenoson's potent effect on coronary circulation. It produces a maximal hyperemic response equivalent to that of adenosine. The increase in CBF is typically sustained for a duration sufficient for the distribution and uptake of radionuclide imaging agents.

| Parameter | Value | Study Population / Model | Reference |

| Peak CBF Velocity Increase | Up to 3.4-fold from baseline | 34 human subjects | |

| Peak/Baseline CBF Velocity Ratio | 3.2 ± 0.6 | Patients undergoing coronary catheterization | |

| Maximal CBF Increase | 221 ± 18% above baseline | Conscious dogs | |

| Stress Myocardial Blood Flow (MBF) | 3.58 ± 0.58 mL/min/g | 15 healthy volunteers (CMR study) | |

| Myocardial Perfusion Reserve (MPR) | 2.4 ± 0.9 | 30 subjects (MRI study) |

Onset and Duration of Action

A key clinical advantage of Regadenoson is its rapid onset and optimal duration of action following a single bolus injection. Peak plasma concentrations are achieved within 1 to 4 minutes, which parallels the onset of its pharmacodynamic effect. The hyperemic state is maintained significantly longer than with an adenosine infusion, typically for 2 to 5 minutes, which facilitates imaging protocols.

| Parameter | Time | Dose | Reference |

| Time to Near Peak CBF Velocity | 30-40 seconds | 10-500 µg | |

| Duration of ≥2.5-fold CBF Velocity Increase | 2.3 to 2.4 minutes | 400-500 µg | |

| Initial Phase Half-life (Pharmacodynamic Response) | 2 to 4 minutes | 400 µg | |

| Intermediate Phase Half-life (Loss of Effect) | ~30 minutes | 400 µg | |

| Terminal Phase Half-life (Plasma Concentration) | ~2 hours | 400 µg |

Systemic Hemodynamic Effects

While highly selective for the coronary vasculature, Regadenoson does induce some mild and transient systemic hemodynamic changes, primarily a modest increase in heart rate and a slight decrease in blood pressure.

| Hemodynamic Parameter | Change from Baseline | Dose | Reference |

| Heart Rate (HR) | +21.9 ± 10.4 bpm | N/A | |

| Heart Rate (HR) | +21 ± 6 bpm | 400-500 µg | |

| Heart Rate (HR) | +25 ± 11 bpm | 400 µg | |

| Heart Rate (HR) | Peak at 107 ± 10 bpm (from 65 ± 13) | N/A | |

| Systolic Blood Pressure (SBP) | -5.9 ± 10.7 mmHg | N/A | |

| Systolic Blood Pressure (SBP) | -5 ± 8 to -24 ± 16 mmHg | 400-500 µg | |

| Diastolic Blood Pressure (DBP) | -8 ± 4 to -15 ± 14 mmHg | 400-500 µg |

Key Experimental Protocols and Methodologies

The coronary vasodilator properties of Regadenoson have been characterized through a series of rigorous preclinical and clinical studies.

Human Dose-Escalation Study Protocol

One of the pivotal studies characterized the dose-dependent effects of Regadenoson on coronary hyperemia in human subjects.

-

Study Design: An open-label, dose-escalation study.

-

Participants: 34 subjects undergoing clinically indicated coronary catheterization.

-

Intervention: A rapid intravenous bolus of Regadenoson, with doses escalating from 10 to 500 µg.

-

Primary Endpoint Measurement: Intracoronary peak blood flow velocity was measured in the left anterior descending or left circumflex artery using a continuous Doppler signal recording flow wire.

-

Secondary Measurements: Heart rate and central aortic blood pressure were continuously monitored.

-

Reversal Agent Sub-study: In a separate cohort of 4 subjects, the ability of aminophylline (100 mg) to reverse the hyperemic effects of a 400 µg Regadenoson dose was assessed.

Preclinical Conscious Animal Model Protocol

Preclinical studies in animal models were crucial for establishing the potency and coronary selectivity of Regadenoson compared to adenosine.

-

Animal Model: Conscious, chronically instrumented dogs.

-

Instrumentation: Animals were surgically fitted with instruments to measure coronary blood flow (CBF), heart rate, and arterial blood pressure.

-

Intervention: Intravenous administration of Regadenoson (0.1–5.0 µg/kg) and adenosine (13–267 µg/kg) in a dose-dependent manner.

-

Endpoint Measurement: The primary outcome was the percentage increase in CBF from baseline. Hemodynamic parameters were also recorded.

-

Key Finding: This model demonstrated that Regadenoson was significantly more potent than adenosine, with a median effective dose (ED50) of 0.34 ± 0.08 µg/kg versus 51 ± 15 µg/kg for adenosine, respectively.

Comparative Efficacy with Other Vasodilators

Studies directly comparing Regadenoson with other pharmacological stress agents, such as adenosine and dipyridamole, are essential for defining its clinical utility. Quantitative cardiovascular magnetic resonance (CMR) has been used to provide precise measurements of myocardial blood flow (MBF).

| Parameter | Regadenoson | Adenosine | Dipyridamole | Reference |

| Stress MBF (ml/min/g) | 3.58 ± 0.58 | 2.78 ± 0.61 | 2.81 ± 0.67 | |

| Myocardial Perfusion Reserve (MPR) | 3.11 ± 0.63 | 2.7 ± 0.61 | 2.61 ± 0.57 | |

| Peak Heart Rate (bpm) | 95 ± 11 | 76 ± 13 | 86 ± 12 | |

| Administration | 400 µg bolus | 140 µg/kg/min infusion | 0.56 mg/kg infusion |

These data indicate that Regadenoson produces a significantly higher stress MBF compared to both adenosine and dipyridamole, though some of this difference is attenuated when adjusted for the greater heart rate response.

Conclusion

The extensive body of literature confirms that Regadenoson is a highly effective and selective coronary vasodilator. Its targeted action on the A2A adenosine receptor provides a potent hyperemic stimulus comparable or superior to older, non-selective agents, while offering a more favorable safety profile and the clinical convenience of a single, fixed-dose bolus administration. The well-characterized dose-response, rapid onset, and optimal duration of action have established Regadenoson as a cornerstone of modern pharmacologic stress testing for the non-invasive diagnosis of coronary artery disease.

References

- 1. Regadenoson in the detection of coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regadenoson in the detection of coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. What is the mechanism of Regadenoson? [synapse.patsnap.com]

- 5. Articles [globalrx.com]

An In-depth Technical Guide to the Molecular Binding Affinity of Regadenoson to Adenosine Receptor Subtypes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular binding affinity of Regadenoson to the four adenosine receptor subtypes (A1, A2A, A2B, and A3). It includes quantitative binding data, detailed experimental methodologies, and visualizations of associated signaling pathways to support research and development in pharmacology and medicinal chemistry.

Introduction to Regadenoson and Adenosine Receptors

Regadenoson is a selective A2A adenosine receptor agonist used as a pharmacologic stress agent in myocardial perfusion imaging.[1] Its clinical utility stems from its ability to selectively activate the A2A receptor, leading to coronary vasodilation and increased coronary blood flow, mimicking the effects of exercise.[2][3] Understanding its binding profile across all four adenosine receptor subtypes is crucial for appreciating its mechanism of action and selectivity.

The adenosine receptors (ARs) are a family of four G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[4][5] These receptors are widely distributed throughout the body and are involved in numerous physiological processes. The A1 and A3 receptors typically couple to inhibitory G proteins (Gi), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP), while the A2A and A2B receptors couple to stimulatory G proteins (Gs) to increase cAMP levels.

Molecular Binding Affinity of Regadenoson

Regadenoson is characterized as a low-affinity agonist for the A2A adenosine receptor. Its selectivity for the A2A subtype over A1, A2B, and A3 receptors is a key feature of its pharmacological profile, which minimizes off-target effects.

The following table summarizes the reported binding affinities (Ki) of Regadenoson for human adenosine receptor subtypes. The Ki value represents the concentration of the ligand that will bind to half the receptor sites at equilibrium in the absence of the endogenous ligand.

| Receptor Subtype | Species | Binding Affinity (Ki) | Reference |

| A1 | Human | >16.5 µM (>16,460 nM) | |

| A2A | Human | 290 nM - 1.73 µM (290 - 1730 nM) | |

| A2B | Human | >10 µM (>10,000 nM) | |

| A3 | Human | Weak, if any, affinity |

Note: A lower Ki value indicates a higher binding affinity.

Experimental Protocols

The binding affinity of Regadenoson to adenosine receptors is primarily determined through competitive radioligand binding assays and validated with functional assays that measure downstream signaling, such as cAMP accumulation.

This is the gold standard method for determining the binding affinity of an unlabeled compound (like Regadenoson) by measuring its ability to displace a radiolabeled ligand from a receptor.

Objective: To determine the inhibition constant (Ki) of Regadenoson for each adenosine receptor subtype.

Materials:

-

Cell membranes expressing the specific human adenosine receptor subtype (e.g., from HEK-293 or CHO-K1 cells).

-

A high-affinity radioligand specific for the receptor subtype (e.g., [3H]CPX for A1, [3H]ZM241385 or [3H]CGS-21680 for A2A).

-

Unlabeled Regadenoson at various concentrations.

-

Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

96-well plates and a filtration apparatus (e.g., FilterMate™ harvester).

-

Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).

-

Scintillation cocktail and a scintillation counter.

Methodology:

-

Membrane Preparation: Frozen cells expressing the target receptor are homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.

-

Assay Setup: In a 96-well plate, the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled Regadenoson are combined in the assay buffer.

-

Incubation: The plate is incubated, typically for 60-120 minutes at a controlled temperature (e.g., 30°C), to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are quickly washed with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of Regadenoson that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional assays measure the physiological response to receptor activation. For A2A and A2B receptors, which couple to Gs proteins, agonist binding leads to an increase in intracellular cAMP.

Objective: To determine the concentration of Regadenoson that produces 50% of the maximal response (EC50) in terms of cAMP production.

Materials:

-

Whole cells expressing the A2A or A2B receptor (e.g., PC12 or HEK-293 cells).

-

Regadenoson at various concentrations.

-

A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

A positive control, such as Forskolin, to directly activate adenylyl cyclase.

-

A commercial cAMP assay kit (e.g., HTRF, ELISA).

Methodology:

-

Cell Culture: Cells are cultured to an appropriate confluency in multi-well plates.

-

Pre-incubation: Cells are pre-incubated with a PDE inhibitor to allow for the accumulation of any cAMP produced.

-

Stimulation: Cells are stimulated with varying concentrations of Regadenoson for a defined period at 37°C.

-

Cell Lysis: The stimulation is stopped, and the cells are lysed to release intracellular cAMP.

-

cAMP Quantification: The amount of cAMP in the cell lysate is quantified using a competitive immunoassay format, where cAMP produced by the cells competes with a labeled cAMP for binding to a specific antibody.

-

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of Regadenoson. The EC50 value is determined from this curve.

Adenosine Receptor Signaling Pathways

Regadenoson's primary effect is mediated through the A2A receptor signaling pathway. The pathways for all four subtypes are presented below for a comprehensive understanding of adenosine-mediated signaling.

Activation of A2A and A2B receptors by an agonist like Regadenoson stimulates the Gs alpha subunit of the associated G protein. This activates adenylyl cyclase, which converts ATP to cAMP. Increased cAMP levels then activate Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets that mediate the physiological response, such as smooth muscle relaxation and vasodilation.

Activation of A1 and A3 receptors stimulates the Gi alpha subunit. This inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The βγ subunits of the Gi protein can also activate other effectors, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.

References

- 1. Regadenoson - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Regadenoson? [synapse.patsnap.com]

- 3. Regadenoson in the detection of coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Introduction to Adenosine Receptors as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetic Profile of Regadenoson Hydrate in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Regadenoson Hydrate is a selective A2A adenosine receptor agonist utilized as a pharmacologic stress agent in myocardial perfusion imaging. Understanding its pharmacokinetic (PK) profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—in preclinical animal models is fundamental for its development and for predicting its behavior in humans. This technical guide provides a comprehensive overview of the pharmacokinetic properties of Regadenoson Hydrate in key animal models, including rats, dogs, and rabbits. It summarizes quantitative PK parameters, details available experimental methodologies, and visualizes associated pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Regadenoson Hydrate exerts its pharmacological effect by selectively activating the A2A adenosine receptors, leading to coronary vasodilation and an increase in coronary blood flow. The preclinical evaluation of its pharmacokinetic characteristics is a critical step in its nonclinical safety assessment and in establishing a prospective human dose. This document consolidates available data on the ADME of Regadenoson Hydrate in common laboratory animal species.

Pharmacokinetic Data Presentation

The pharmacokinetic parameters of Regadenoson Hydrate following intravenous administration in rats, dogs, and rabbits are summarized below.

Table 1: Single-Dose Intravenous Pharmacokinetic Parameters of Regadenoson Hydrate in Animal Models

| Parameter | Rat | Dog | Rabbit |

| Elimination Half-life (t1/2) | 18-24 minutes[1] | 16-32 minutes[1] | 37-60 minutes[1] |

| Plasma Protein Binding | 10-17%[1] | 10-17%[1] | Not Available |

Table 2: Excretion Profile of Regadenoson Hydrate in Animal Models Following Intravenous Administration

| Parameter | Rat | Dog |

| Time to 90% Elimination | 24 hours | 48 hours |

| Route of Elimination (at 24h) | 55% in feces, 37% in urine | Not Available |

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of Regadenoson Hydrate in animal models are not extensively available in the public domain. However, based on regulatory documents and related publications, the following methodologies are inferred.

Animal Models

-

Rat: Sprague-Dawley rats are commonly used in toxicokinetic studies. In some safety studies, intravenous doses of 80 and 200 µg/kg were administered.

-

Dog: Beagle dogs are a common model for cardiovascular and pharmacokinetic studies. Intravenous bolus injections with doses ranging from 2.5 to 10 µg/kg have been used in pharmacodynamic studies.

-

Rabbit: New Zealand White rabbits are often used for toxicology and reproductive safety studies.

Drug Administration

-

Route of Administration: Intravenous (i.v.) administration was used to determine the fundamental pharmacokinetic parameters.

-

Dosing: Single intravenous doses were administered to characterize the primary pharmacokinetic profile. Repeat-dose studies were also conducted in rats and dogs for up to 28 days with daily doses up to 200 µg/kg/day to assess for accumulation.

Sample Collection

-

Blood Sampling: While specific time points for blood collection post-administration are not detailed in the available literature, standard pharmacokinetic study designs would involve frequent sampling in the initial minutes to hours to characterize the distribution and elimination phases.

-

Matrix: Plasma was used for the quantification of Regadenoson.

-

Urine and Feces Collection: To determine the routes and extent of excretion, urine and feces were collected over 24 to 48 hours post-administration.

Bioanalytical Method

The concentration of Regadenoson in plasma samples is typically determined using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. While the exact parameters for the animal studies are not available, a representative LC-MS/MS method for quantification in human plasma has been described and would be similar to what is used for animal plasma analysis.

Table 3: Representative Bioanalytical Method Parameters for Regadenoson Quantification

| Parameter | Description |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Sample Preparation | Protein precipitation with acetonitrile |

| Chromatographic Column | BEH HILIC column (50 × 2.1 mm, 1.7 µm) or similar |

| Mobile Phase | Gradient elution with 10 mmol/L ammonium acetate and acetonitrile |

| Detection | Multiple reaction monitoring (MRM) mode |

| Mass Transitions | regadenoson: 391.3→259.2; regadenoson-d3 (internal standard): 394.3→262.2 |

Mandatory Visualizations

Signaling Pathway of Regadenoson

References

An In-depth Technical Guide to Early Research on the Cellular Response to Regadenoson Stimulation

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the foundational research into the cellular mechanisms activated by Regadenoson, a selective A2A adenosine receptor agonist. It covers the primary signaling cascade, quantitative data from early studies, and the experimental protocols used to generate this data.

Introduction

Regadenoson is a potent and selective agonist for the adenosine A2A receptor (A2AR), a member of the G protein-coupled receptor (GPCR) family.[1][2][3] Clinically, it is widely used as a pharmacologic stress agent in myocardial perfusion imaging (MPI) for the diagnosis of coronary artery disease.[1][4] Its primary therapeutic action stems from its ability to induce rapid and transient coronary vasodilation, thereby increasing coronary blood flow. Understanding the initial cellular and molecular responses to Regadenoson stimulation is critical for appreciating its mechanism of action and for the development of novel A2A receptor-targeted therapeutics. This guide synthesizes early research findings, focusing on the core signaling pathways, quantitative metrics of receptor interaction, and the methodologies employed in these seminal studies.

Core Mechanism of Action: The A2A Receptor Signaling Pathway

Regadenoson exerts its physiological effects by selectively binding to and activating the A2A adenosine receptor, which is prominently expressed on the smooth muscle cells of coronary arteries. The activation of this Gs protein-coupled receptor initiates a well-defined intracellular signaling cascade.

-

Receptor Binding and G Protein Activation: Regadenoson binds to the extracellular domain of the A2A receptor. This conformational change facilitates the coupling and activation of the heterotrimeric Gs protein.

-

Adenylyl Cyclase Stimulation: The activated alpha subunit of the Gs protein (Gαs) dissociates and stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), leading to a rapid increase in intracellular cAMP levels.

-

Protein Kinase A (PKA) Activation: Elevated cAMP levels activate Protein Kinase A (PKA).

-

Downstream Phosphorylation and Vasodilation: PKA then phosphorylates various downstream target proteins within the smooth muscle cell. This cascade ultimately leads to the opening of ATP-dependent potassium channels, hyperpolarization of the cell membrane, and a decrease in intracellular calcium levels, resulting in smooth muscle relaxation and potent vasodilation.

This signaling pathway is the primary mechanism responsible for the increase in coronary blood flow observed following Regadenoson administration.

Figure 1: Regadenoson-A2A Receptor Signaling Pathway.

Quantitative Data Presentation

Early in vitro and in vivo studies established the pharmacological profile of Regadenoson. The following tables summarize key quantitative data regarding its receptor affinity, functional potency, and pharmacokinetics.

Table 1: Receptor Binding Affinity (Ki)

Binding affinity (Ki) represents the concentration of the drug required to occupy 50% of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity. Data is derived from competitive radioligand binding assays.

| Receptor Subtype | Reported Ki Value | Selectivity vs. A2A | Source |

| Human A2A | ~290 nM - 1.3 µM | - | |

| Human A1 | >16.5 µM | >13-fold | |

| Human A2B | Negligible Affinity | >30-fold | |

| Human A3 | Negligible Affinity | >30-fold |

Note: Discrepancies in Ki values can arise from different experimental conditions, cell lines, and radioligands used in the assays.

Table 2: Pharmacokinetic Properties

This table outlines the key pharmacokinetic parameters of Regadenoson following a standard intravenous bolus administration in humans.

| Parameter | Value | Description | Source |

| Peak Plasma Concentration (Cmax) | ~13.6 ng/mL (for 400 µg dose) | The maximum observed concentration in plasma. | |

| Time to Peak (Tmax) | 1 - 4 minutes | Time to reach maximum plasma concentration. | |

| Initial Half-life (t½ α) | 2 - 4 minutes | Corresponds to the onset of the pharmacodynamic response. | |

| Intermediate Half-life (t½ β) | ~30 minutes | Associated with the loss of the primary pharmacodynamic effect. | |

| Terminal Half-life (t½ γ) | ~2 hours | Reflects the final phase of plasma concentration decline. | |

| Renal Clearance | ~57% of total dose | Percentage of the drug eliminated unchanged in the urine. |

Table 3: Hemodynamic and Physiological Response

This table summarizes the primary physiological effects of Regadenoson observed in early clinical research.

| Parameter | Observed Effect | Onset of Action | Duration of Effect | Source |

| Coronary Blood Flow | >2.5-fold increase over baseline | ~30 seconds | Hyperemia sustained for ~2-5 minutes | |

| Heart Rate | Transient increase | Rapid | Returns toward baseline as drug effect wanes | |

| Blood Pressure | Transient, mild decrease | Rapid | Returns toward baseline as drug effect wanes |

Experimental Protocols

The quantitative data presented above were generated using standardized and robust experimental methodologies. The core protocols for assessing receptor binding and functional cellular response are detailed below.

Radioligand Binding Assay for Receptor Affinity (Ki Determination)

This assay is the gold standard for quantifying the affinity of a ligand for its receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of Regadenoson for the A2A adenosine receptor.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing a high density of the human A2A adenosine receptor (e.g., HEK293 or CHO cells).

-

Harvest the cells and homogenize them in a cold buffer to lyse the cells and release membrane fragments.

-

Centrifuge the homogenate at high speed to pellet the cell membranes. Wash the pellet multiple times to remove cytosolic components.

-

Resuspend the final membrane pellet in an appropriate assay buffer and determine the total protein concentration (e.g., using a BCA or Bradford assay).

-

-

Competitive Binding Reaction:

-

In a multi-well plate, combine the cell membrane preparation (e.g., 20 µg protein/well) with a fixed, low concentration of a high-affinity A2A receptor radioligand (e.g., 10 nM [3H]CGS21680).

-

Add increasing concentrations of unlabeled Regadenoson across a wide range (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

-

For determining non-specific binding, add a saturating concentration (e.g., 10 µM) of a potent, non-selective adenosine agonist like NECA to a separate set of wells.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly separate the receptor-bound radioligand from the free (unbound) radioligand by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C). The membranes and bound radioligand are trapped on the filter.

-

Wash the filters quickly with ice-cold buffer to remove any non-specifically trapped radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the trapped radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the log concentration of Regadenoson.

-

Fit the resulting sigmoidal curve using non-linear regression to determine the IC50 value (the concentration of Regadenoson that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

Foundational Principles of Pharmacologic Stress Testing with Regadenoson: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pharmacologic stress testing is an indispensable non-invasive method for the diagnosis and risk stratification of coronary artery disease (CAD), particularly for patients unable to undergo adequate physical exercise.[1] Regadenoson, a selective A2A adenosine receptor agonist, has emerged as a principal pharmacologic stress agent due to its favorable pharmacokinetic profile and safety.[2] This technical guide provides a comprehensive overview of the foundational principles of pharmacologic stress testing with Regadenoson, detailing its mechanism of action, pharmacokinetics, pharmacodynamics, and the experimental protocols utilized in its development and clinical application.

Mechanism of Action: Selective A2A Adenosine Receptor Agonism

Regadenoson's primary mechanism of action is as a potent and selective agonist for the A2A adenosine receptor subtype.[3] There are four subtypes of adenosine receptors: A1, A2A, A2B, and A3, each coupled to distinct G-protein signaling pathways.[4] The A2A receptors are abundantly expressed on the smooth muscle cells of coronary arteries.[5]

Activation of the A2A receptor by Regadenoson initiates a signaling cascade that leads to coronary vasodilation. This vasodilation increases coronary blood flow, mimicking the hyperemic state induced by exercise. In the context of myocardial perfusion imaging (MPI), this induced hyperemia helps to differentiate between normal and stenotic coronary arteries. Stenotic arteries exhibit a reduced capacity to increase blood flow in response to Regadenoson, resulting in a relative perfusion defect that can be visualized with a radiopharmaceutical tracer.

Regadenoson's selectivity for the A2A receptor is a key advantage over non-selective agonists like adenosine. By minimizing activation of A1, A2B, and A3 receptors, Regadenoson reduces the incidence of undesirable side effects such as atrioventricular (AV) block (mediated by A1 receptors) and bronchoconstriction (mediated by A2B and A3 receptors).

Signaling Pathway

The binding of Regadenoson to the A2A adenosine receptor, a Gs-protein coupled receptor, triggers the activation of adenylyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately resulting in the relaxation of coronary smooth muscle and vasodilation.

Quantitative Data

Pharmacokinetic Properties

Regadenoson exhibits a triphasic pharmacokinetic profile following a single intravenous bolus injection.

| Parameter | Value | Reference(s) |

| Initial Phase Half-life (t½α) | 2-4 minutes | |

| Intermediate Phase Half-life (t½β) | Approximately 30 minutes | |

| Terminal Phase Half-life (t½γ) | Approximately 2 hours | |

| Time to Peak Plasma Concentration (Tmax) | 1-4 minutes | |

| Clearance (CL) | 37.8 L/h | |

| Volume of Distribution (Central Compartment) | 11.5 L | |

| Volume of Distribution (Steady State) | 78.7 L | |

| Renal Excretion (Unchanged Drug) | ~58% |

Receptor Binding Affinity and Selectivity

Regadenoson's selectivity for the A2A receptor is evident from its binding affinity (Ki) values.

| Adenosine Receptor Subtype | Binding Affinity (Ki) | Reference(s) |

| A2A | 1.3 µM | |

| A1 | > 16.5 µM | |

| A2B | Negligible Affinity | |

| A3 | Negligible Affinity |

Hemodynamic Effects

The administration of Regadenoson induces notable changes in hemodynamic parameters.

| Hemodynamic Parameter | Change from Baseline | Reference(s) |

| Heart Rate | Increase of ~21-36 bpm | |

| Systolic Blood Pressure | Slight decrease | |

| Diastolic Blood Pressure | Slight decrease | |

| Left Ventricular Ejection Fraction (LVEF) | Transient increase |

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity Determination

This assay is crucial for determining the binding affinity (Ki) of Regadenoson to various adenosine receptor subtypes.

Objective: To quantify the affinity of Regadenoson for the A2A adenosine receptor and assess its selectivity over other receptor subtypes (A1, A2B, A3).

Methodology:

-

Membrane Preparation: Cell membranes expressing the specific human adenosine receptor subtype (A1, A2A, or A3) are prepared from stably transfected cell lines (e.g., CHO or HEK293 cells).

-

Radioligand Selection: A specific radioligand for each receptor subtype is used. For example, [3H]CGS21680 for A2A receptors and [3H]R-PIA for A1 receptors.

-

Incubation: The cell membranes are incubated with the radioligand in the presence of varying concentrations of unlabeled Regadenoson.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of Regadenoson that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay for Functional Activity

This assay measures the functional consequence of A2A receptor activation by quantifying the production of the second messenger, cAMP.

Objective: To determine the potency (EC50) and efficacy of Regadenoson in stimulating cAMP production via the A2A receptor.

Methodology:

-

Cell Culture: HEK293 cells stably expressing the human A2A adenosine receptor are cultured to near confluency.

-

Cell Preparation: The cells are harvested and resuspended in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., rolipram or IBMX) to prevent cAMP degradation.

-

Agonist Stimulation: The cells are incubated with various concentrations of Regadenoson for a defined period (e.g., 1 hour) at 37°C.

-

Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a competitive immunoassay, such as a LANCE cAMP kit or an ELISA-based kit.

-

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of Regadenoson to determine the EC50 value.

Preclinical Evaluation in a Conscious Dog Model

This in vivo model is used to assess the hemodynamic and coronary blood flow effects of Regadenoson.

Objective: To evaluate the dose-dependent effects of Regadenoson on coronary blood flow, heart rate, and blood pressure in a conscious animal model.

Methodology:

-

Animal Instrumentation: Mongrel dogs are chronically instrumented for the measurement of mean aortic blood pressure and heart rate. A catheter is placed in a peripheral vein for drug administration.

-

Drug Administration: After a stabilization period, conscious dogs receive bolus intravenous injections of Regadenoson at escalating doses (e.g., 1, 2.5, 5, and 10 μg/kg).

-

Hemodynamic Monitoring: Heart rate and blood pressure are continuously monitored before, during, and after drug administration until they return to baseline.

-

Coronary Blood Flow Measurement (Optional): In more invasive protocols, a Doppler flow probe can be placed around a coronary artery to directly measure changes in coronary blood flow velocity.

-

Data Analysis: The changes in heart rate, blood pressure, and coronary blood flow from baseline are calculated for each dose of Regadenoson to establish a dose-response relationship.

Clinical Protocol for Myocardial Perfusion Imaging

The standard clinical protocol for Regadenoson administration during MPI is designed for ease of use and to achieve optimal coronary hyperemia for imaging.

Patient Preparation: Patients are instructed to abstain from consuming any products containing methylxanthines, such as caffeine, for at least 12 hours prior to the administration of Regadenoson, as these substances can antagonize the effects of adenosine receptor agonists.

Administration:

-

A single dose of 0.4 mg of Regadenoson (in 5 mL) is administered as a rapid intravenous injection over approximately 10 seconds.

-

This is immediately followed by a 5 mL saline flush.

-

The radionuclide myocardial perfusion imaging agent is then administered 10 to 20 seconds after the saline flush.

Conclusion

Regadenoson has become a cornerstone of pharmacologic stress testing for myocardial perfusion imaging due to its selective A2A adenosine receptor agonism, which provides effective coronary vasodilation with an improved safety profile compared to non-selective agents. Its well-characterized mechanism of action, predictable pharmacokinetics, and straightforward clinical administration protocol have solidified its role in the diagnosis and management of coronary artery disease. This guide has provided an in-depth overview of the foundational principles of Regadenoson, from its molecular interactions to its clinical application, to serve as a valuable resource for researchers and drug development professionals in the cardiovascular field.

References

- 1. A population pharmacokinetic/pharmacodynamic analysis of regadenoson, an adenosine A2A-receptor agonist, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regadenoson Stress Testing: A Comprehensive Review With a Focused Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regadenoson Monograph for Professionals - Drugs.com [drugs.com]

- 4. Selective Adenosine A2A Agonists May Change Myocardial Perfusion Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regadenoson in Myocardial Perfusion Study - First Institutional Experiences in Bosnia and Herzegovina - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Regadenoson Hydrate in Myocardial Perfusion Imaging

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Regadenoson Hydrate, a selective A2A adenosine receptor agonist, as a pharmacologic stress agent in radionuclide myocardial perfusion imaging (MPI).

Introduction

Regadenoson is a coronary vasodilator used in radionuclide myocardial perfusion imaging (MPI) for patients who are unable to undergo adequate exercise stress testing.[1][2][3][4][5] Its mechanism of action centers on the selective activation of the A2A adenosine receptor, which is responsible for coronary vasodilation, thereby increasing coronary blood flow. This selective action minimizes the undesirable side effects associated with non-selective adenosine receptor agonists. Regadenoson induces a rapid and significant increase in coronary blood flow, which is sustained for a short duration, allowing for the effective assessment of myocardial perfusion.

Mechanism of Action

Regadenoson is a low-affinity agonist of the A2A adenosine receptor. The binding of regadenoson to the A2A receptors on the smooth muscle cells of coronary arteries activates adenylyl cyclase. This, in turn, increases the intracellular concentration of cyclic adenosine monophosphate (cAMP), leading to the phosphorylation of protein kinase A (PKA). The cascade of events results in smooth muscle relaxation and coronary vasodilation. This vasodilation increases blood flow in normal coronary arteries with little to no increase in stenotic arteries. The differential in blood flow creates a greater difference in the uptake of the radiopharmaceutical in the myocardium supplied by normal versus stenotic arteries, enabling the detection of perfusion defects.

Signaling Pathway of Regadenoson

Experimental Protocols

Patient Preparation

Proper patient preparation is crucial for the accuracy of the myocardial perfusion imaging study.

-

Methylxanthine Restriction: Patients should be instructed to avoid the consumption of any products containing methylxanthines (e.g., caffeinated coffee, tea, soda, chocolate, and certain medications) for at least 12 hours prior to the administration of Regadenoson.

-

Fasting: Patients should not eat for at least four hours before the test.

-

Medication Review: A thorough review of the patient's current medications is necessary. Dipyridamole should be withheld for at least 48 hours before the procedure.

-

Informed Consent: The procedure, potential risks, and expected symptoms should be explained to the patient, and informed consent should be obtained.

Dosing and Administration

The administration of Regadenoson should be performed by trained medical personnel with cardiac resuscitation equipment readily available.

| Parameter | Value |

| Dosage | 0.4 mg |

| Volume | 5 mL |

| Administration Route | Intravenous (IV) injection |

| Injection Duration | Approximately 10 seconds |

| Catheter Size | 22-gauge or larger |

| Post-administration Flush | 5 mL of 0.9% sodium chloride injection |

| Radiopharmaceutical Injection | 10-20 seconds after the saline flush |

Data sourced from multiple references.

Myocardial Perfusion Imaging Protocol

The following workflow outlines a typical myocardial perfusion imaging study using Regadenoson.

Experimental Workflow for Regadenoson MPI

Data Presentation and Interpretation

Quantitative analysis of myocardial perfusion is performed by assessing the distribution of the radiotracer in the myocardium during stress (Regadenoson administration) and rest phases.

| Parameter | Description |

| Myocardial Blood Flow (MBF) | Absolute measurement of blood flow through the myocardium. |

| Myocardial Blood Volume (MBV) | The volume of blood within the myocardial tissue. |

| Perfusion Defect | An area of the myocardium with reduced radiotracer uptake, indicating decreased blood flow. |

| Reversible Defect | A perfusion defect present during stress imaging but not at rest, suggestive of ischemia. |

| Fixed Defect | A perfusion defect present during both stress and rest imaging, suggestive of prior myocardial infarction. |

This table summarizes key parameters used in the interpretation of MPI studies.

Safety and Tolerability

Regadenoson is generally well-tolerated. Common adverse effects include dyspnea, headache, flushing, chest pain, and gastrointestinal discomfort. These side effects are typically transient.

Contraindications and Precautions

| Condition | Recommendation |

| Second- or third-degree atrioventricular (AV) block or sinus node dysfunction | Contraindicated, unless the patient has a functioning artificial pacemaker. |

| Acute myocardial ischemia (e.g., unstable angina) | Avoid use due to increased risk of serious cardiovascular reactions. |

| Bronchoconstrictive disease (e.g., asthma, COPD) | Use with caution; ensure availability of bronchodilator therapy. |

| Hypotension | Risk of serious hypotension may be increased in certain patient populations. |

Reversal Agent

In the event of severe or persistent adverse reactions, aminophylline may be administered to reverse the effects of Regadenoson. The recommended dose is 50 to 250 mg by slow intravenous injection. However, aminophylline should not be used in patients who experience seizures.

Clinical Trial Data

Clinical trials have demonstrated that Regadenoson provides diagnostic information comparable to adenosine for the detection of reversible myocardial perfusion defects, with a favorable safety and tolerability profile. The ADVANCE MPI 1 and 2 studies were pivotal in establishing the efficacy and safety of Regadenoson.

Conclusion

Regadenoson Hydrate is a valuable and widely used pharmacologic stress agent for myocardial perfusion imaging. Its selective A2A adenosine receptor agonism offers a favorable safety profile while providing robust diagnostic capabilities. Adherence to the established protocols for patient preparation, drug administration, and imaging is essential for obtaining accurate and reliable results.

References

Application Notes and Protocols for Assessing Coronary Blood Flow with Regadenoson

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regadenoson is a selective A2A adenosine receptor agonist widely utilized as a pharmacologic stress agent in myocardial perfusion imaging (MPI) and for the invasive assessment of coronary artery physiology.[1][2] Its primary mechanism of action involves the activation of the A2A adenosine receptor, which triggers a signaling cascade resulting in coronary vasodilation and a subsequent increase in coronary blood flow (CBF).[1][2] This transient hyperemia mimics the effects of exercise, allowing for the detection of flow-limiting coronary artery stenoses.[2] Unlike non-selective adenosine receptor agonists, Regadenoson's selectivity for the A2A receptor subtype minimizes undesirable side effects associated with the activation of A1, A2B, and A3 receptors, such as atrioventricular block and bronchoconstriction.

These application notes provide a comprehensive overview of the experimental design for assessing coronary blood flow using Regadenoson, including detailed protocols for various imaging modalities and physiological assessments.

Mechanism of Action: A2A Receptor Signaling

Regadenoson exerts its vasodilatory effects by binding to the A2A adenosine receptors on the smooth muscle cells of coronary arteries. This interaction initiates a G-protein coupled signaling cascade that leads to smooth muscle relaxation and an increase in coronary blood flow.

Caption: Regadenoson A2A Receptor Signaling Pathway.

Quantitative Data Summary

The following tables summarize the quantitative data on the hemodynamic effects of Regadenoson and its comparison with Adenosine for Fractional Flow Reserve (FFR) measurements.

Table 1: Hemodynamic Effects of a Standard 0.4 mg Intravenous Bolus of Regadenoson

| Parameter | Baseline (Mean ± SD) | Peak Effect (Mean ± SD) | Mean Change (± SD) or % Change | Reference |

| Heart Rate (beats/min) | ||||

| Study 1 | 67 ± 13 | 93 ± 14 | +26 ± 1 (approx.) | |

| Study 2 | 63 (59–75) | 93 (86–102) | +30 (median) | |

| Study 3 | 71.53 ± 24.5 | 83.71 ± 18.48 (Adenosine) | +12.18 | |